Cas no 877-43-0 (2,6-Dimethylquinoline)

2,6-Dimethylquinoline structure
2,6-Dimethylquinoline structure
Nom du produit:2,6-Dimethylquinoline
Numéro CAS:877-43-0
Le MF:C11H11N
Mégawatts:157.211742639542
MDL:MFCD00006762
CID:40171
PubChem ID:13414

2,6-Dimethylquinoline Propriétés chimiques et physiques

Nom et identifiant

    • 2,6-Dimethylquinoline
    • 6-METHYLQUINALDINE
    • 2,6-dimethyl-quinolin
    • P-TOLUQUINALDINE
    • Quinoline, 2,6-dimethyl-
    • 2.6-Dimethylquinoline
    • 2,6-Dimethyl-quinoline
    • KST0M1T4MB
    • JJPSZKIOGBRMHK-UHFFFAOYSA-N
    • PubChem5876
    • Quinoline,6-dimethyl-
    • 2,6-dimethylquinoline;
    • Quinoline,2,6-dimethyl-
    • Quinoline, 2,6-dimethyl
    • BIDD:GT0805
    • NSC1782
    • EBD21300
    • STL420576
    • BDBM50159273
    • ANW-
    • 2,6-Dimethylquinoline (ACI)
    • NSC 1782
    • NS00039217
    • AS-48061
    • CS-W010911
    • 26-Dimethylquinoline
    • NCGC00334900-01
    • DTXCID8024153
    • SY016998
    • 2,6-Dimethylquinoline, 98%
    • 6-Methylquinaldine; NSC 1782; p-Toluquinaldine
    • EU-0000308
    • EN300-17623
    • AI3-03277
    • UNII-KST0M1T4MB
    • Quinoline, 2,6dimethyl
    • SCHEMBL161703
    • MFCD00006762
    • SB67469
    • HY-W010195
    • AKOS000121619
    • CHEMBL194502
    • Q27282416
    • 26-Dimethyl-quinoline
    • BBL034645
    • D1236
    • AB01326686-02
    • 877-43-0
    • 6Methylquinaldine
    • Z56969311
    • DB-057018
    • 2,6-dimethyl quinoline
    • PD158272
    • pToluquinaldine
    • F17612
    • NSC-1782
    • EINECS 212-891-5
    • DTXSID0044153
    • MDL: MFCD00006762
    • Piscine à noyau: 1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3
    • La clé Inchi: JJPSZKIOGBRMHK-UHFFFAOYSA-N
    • Sourire: N1C(C)=CC=C2C=1C=CC(C)=C2

Propriétés calculées

  • Qualité précise: 157.08900
  • Masse isotopique unique: 157.089149
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 0
  • Complexité: 155
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Le xlogp3: 3
  • Surface topologique des pôles: 12.9
  • Nombre d'tautomères: Rien du tout

Propriétés expérimentales

  • Couleur / forme: Pas encore déterminé
  • Dense: 1.0491 (estimate)
  • Point de fusion: 57.0 to 60.0 deg-C
  • Point d'ébullition: 267°C(lit.)
  • Point d'éclair: 266-267℃
  • Indice de réfraction: 1.6103 (estimate)
  • Le PSA: 12.89000
  • Le LogP: 2.85160
  • Solubilité: Pas encore déterminé

2,6-Dimethylquinoline Informations de sécurité

2,6-Dimethylquinoline Données douanières

  • Code HS:2933499090
  • Données douanières:

    Code douanier chinois:

    2933499090

    Résumé:

    2933499090. D'autres composés contenant un système cyclique quinoléine ou isoquinoléine [mais sans autre condensation]. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933499090. D'autres composés (hydrogénés ou non) de la lignée cyclique quinoléine ou isoquinoléine contenus dans la structure n'ont pas été fusionnés davantage. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2,6-Dimethylquinoline PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A117201-5g
2,6-Dimethylquinoline
877-43-0 98%
5g
$17.0 2025-02-28
abcr
AB133597-25 g
2,6-Dimethylquinoline, 98%; .
877-43-0 98%
25g
€161.00 2022-06-12
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1236-25G
2,6-Dimethylquinoline
877-43-0 >99.0%(GC)
25g
¥990.00 2024-04-15
ChemScence
CS-W010911-25g
2,6-Dimethylquinoline
877-43-0 98.19%
25g
$87.0 2022-04-26
TRC
D263865-1g
2,6-Dimethylquinoline
877-43-0
1g
$ 45.00 2022-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D136801-25g
2,6-Dimethylquinoline
877-43-0 98%
25g
¥422.90 2023-09-03
Fluorochem
018867-1g
6-Methylquinaldine
877-43-0 99%
1g
£11.00 2022-03-01
Fluorochem
018867-100g
6-Methylquinaldine
877-43-0 99%
100g
£279.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023158-1g
2,6-Dimethylquinoline
877-43-0 98%
1g
¥35 2024-05-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23934-5g
2,6-Dimethylquinoline, 98%
877-43-0 98%
5g
¥920.00 2023-03-01

2,6-Dimethylquinoline Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Aluminum manganese oxide Solvents: Mesitylene ;  3 h, 1 atm, 120 °C
Référence
Efficiently Aerobic Dehydrogenation of N-Heterocycles and Hydrocarbons over MnAl Oxides
Wang, Anwei; et al, European Journal of Organic Chemistry, 2023, 26(33),

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene ,  Water ;  1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Référence
Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives
Chaskar, Atul; et al, Synthetic Communications, 2010, 40(15), 2336-2340

Synthetic Routes 3

Conditions de réaction
1.1 Catalysts: Sodium tert-butoxide ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ;  8 h, 70 °C
Référence
Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes
Zhang, Song-Lin; et al, Organic & Biomolecular Chemistry, 2016, 14(38), 8966-8970

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Silica ,  Sodium nitrite ,  Water Catalysts: 12-Molybdophosphoric acid Solvents: Dichloromethane ;  35 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  neutralized, rt
Référence
Molybdatophosphoric acid/NaNO2/wet SiO2 as an efficient system for the aromatization of 1,2-dihydroquinolines under mild and heterogeneous conditions
Niknam, Khodabakhsh; et al, Synthetic Communications, 2007, 37(7), 1091-1096

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: Ferric chloride hexahydrate Solvents: Carbon tetrachloride ;  2 h, 140 °C; 140 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0.5 - 1 h, neutralized
Référence
Synthesis of substituted quinolines by the reaction of anilines with alcohols and CCl4 in the presence of Fe-containing catalysts
Khusnutdinov, R. I.; et al, Russian Chemical Bulletin, 2013, 62(1), 133-137

Synthetic Routes 6

Conditions de réaction
1.1 Solvents: Ethanol ;  5 h, 30 °C
Référence
Nano N-TiO2 mediated selective photocatalytic synthesis of quinaldines from nitrobenzenes
Selvam, Kaliyamoorthy; et al, RSC Advances, 2012, 2(7), 2848-2855

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ;  20 h, reflux
Référence
Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst
Wu, Jianjun; et al, Angewandte Chemie, 2013, 52(27), 6983-6987

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Chromite (Cr2FeO4) ;  24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, 20 °C
1.3 5 min, rt
Référence
Fe(CrO2)2-catalyzed, photoactivated oxidative one-pot tandem synthesis of substituted quinolines from primary alcohols and arylamines
Makhmutov, Aynur R.; et al, Chemistry of Heterocyclic Compounds (New York, 2018, 54(3), 369-374

Synthetic Routes 9

Conditions de réaction
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ;  8 h, 80 °C
Référence
Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers
Verma, Sanny; et al, Tetrahedron Letters, 2014, 55(15), 2406-2409

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Cupric acetate Catalysts: Silver hexafluoroantimonate ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: 1,4-Dioxane ;  20 h, 140 °C
Référence
Carboxylate-assisted ruthenium(II)-catalyzed C-H activations of monodentate amides with conjugated alkenes
Li, Jie; et al, Organic Chemistry Frontiers, 2015, 2(9), 1035-1039

Synthetic Routes 11

Conditions de réaction
1.1 Catalysts: Chromite (Cr2FeO4) ;  24 h, rt; 10 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  120 min, 20 °C
1.3 5 min, 20 °C
Référence
One-Pot Oxidative Synthesis of Substituted Quinolines from Alcohols and Arylamines Catalyzed by Fe(CrO2)2 in Water Medium
Makhmutov, A. R., Russian Journal of Organic Chemistry, 2018, 54(8), 1166-1172

Synthetic Routes 12

Conditions de réaction
1.1 Catalysts: Acetic acid ;  3 - 4 h, 25 °C; 3.5 - 4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Référence
High throughput one pot synthesis of 2-methylquinolines
Chandrashekarappa, Kiran Kumar H.; et al, Tetrahedron Letters, 2013, 54(11), 1368-1370

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: Iodine Solvents: Benzene ;  2 h, 80 °C
Référence
Dual behavior of iodine species in condensation of anilines and vinyl ethers affording 2-methylquinolines
Le, Song Thi; et al, Molecules, 2016, 21(7), 827/1-827/11

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Carbon tetrachloride Catalysts: Iron chloride (FeCl3) ;  8 h, 150 °C
Référence
Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds
Khusnutdinov, Ravil; et al, Journal of Heterocyclic Chemistry, 2016, 53(4), 1022-1029

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  3 min, rt
1.2 Solvents: Toluene ;  6 h, 80 °C
Référence
Nickel-catalyzed cross-coupling of anisole derivatives with trimethylaluminum through the cleavage of carbon-oxygen bonds
Morioka, Toshifumi; et al, Chemistry Letters, 2015, 44(12), 1729-1731

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Sodium thiosulfate ,  5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Chloroform ,  Toluene ;  5 - 15 h, 25 °C
1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide ,  5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile ,  Dimethylacetamide ;  3 - 5 h, 25 °C
Référence
Sequential Photoredox Catalysis for Cascade Aerobic Decarboxylative Povarov and Oxidative Dehydrogenation Reactions of N-Aryl α-Amino Acids
Shao, Tianju; et al, Advanced Synthesis & Catalysis, 2018, 360(9), 1754-1760

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium Solvents: Water ;  18 h, rt
Référence
Palladium Nanoparticles Stabilized by Metal-Carbon Covalent Bonds as an Expeditious Catalyst for the Oxidative Dehydrogenation of Nitrogen Heterocycles
Sun, Xiao-Tao; et al, ChemCatChem, 2017, 9(13), 2463-2466

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 12-Molybdophosphoric acid Solvents: Water ;  30 min; 2 h, 40 - 50 °C
Référence
Multifunctional catalysis of heteropoly acid. One-pot synthesis of quinolines from nitroarene and various aldehydes in the presence of hydrazine
Hekmatshoar, Rahim; et al, Journal of the Chinese Chemical Society (Taipei, 2008, 55(6), 1195-1198

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Silica ,  Water ,  Sodium dichromate dihydrate ,  Sodium bisulfate monohydrate Solvents: Dichloromethane
Référence
Oxidation of 1,2-dihydroquinolines under mild and heterogeneous conditions
Damavandi, Jafar Asgarian; et al, Synthetic Communications, 2001, 31(20), 3183-3187

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Alumina ,  Hydrochloric acid ;  5 min
Référence
One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approach
Safari, Javad; et al, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484

Synthetic Routes 21

Conditions de réaction
1.1 Catalysts: Silver ,  Titania Solvents: Ethanol ;  3 h, 30 °C
Référence
Cost effective one-pot photocatalytic synthesis of quinaldines from nitroarenes by silver loaded TiO2
Selvam, K.; et al, Journal of Molecular Catalysis A: Chemical, 2011, 351, 52-61

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Cuprous iodide Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Référence
Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines
Yi, Xiangli; et al, Organic Letters, 2015, 17(23), 5836-5839

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ;  10 min, rt
Référence
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; et al, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

Synthetic Routes 24

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.2 Solvents: Toluene ;  overnight, reflux
Référence
Visible Light-Driven Decarboxylative Alkylation of Aldehydes via Electron Donor-Acceptor Complexes of Active Esters
Nie, Fang-Yuan; et al, Journal of Organic Chemistry, 2022, 87(2), 1262-1271

Synthetic Routes 25

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  12 h, rt
Référence
Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolines
Chen, Xinzheng; et al, Organic & Biomolecular Chemistry, 2017, 15(30), 6349-6352

Synthetic Routes 26

Conditions de réaction
1.1 Reagents: Sodium nitrite Catalysts: Silica (supported-sulfuric acid) ,  Sulfuric acid (silica supported) Solvents: Dichloromethane ;  50 min, rt
Référence
Silica sulfuric acid-promoted aromatization of 1,2-dihydroquinolines by using NaNO2 as oxidizing agent under mild and heterogeneous conditions
Niknam, Khodabakhsh; et al, Catalysis Communications, 2007, 8(9), 1427-1430

Synthetic Routes 27

Conditions de réaction
1.1 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ;  5 - 10 min, rt
1.2 Reagents: Copper diacetate monohydrate ,  Silver hexafluoroantimonate Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ;  rt → 120 °C; 24 - 36 h, 120 °C
Référence
Traceless Directing-Group Strategy in the Ru-Catalyzed, Formal [3 + 3] Annulation of Anilines with Allyl Alcohols: A One-Pot, Domino Approach for the Synthesis of Quinolines
Kumar, Gangam Srikanth; et al, Organic Letters, 2017, 19(10), 2494-2497

Synthetic Routes 28

Conditions de réaction
1.1 Reagents: Dimethylzinc ,  Lithium tert-butoxide Solvents: Toluene ;  3 h, 120 °C
Référence
ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism
Jo, Woohyun; et al, Journal of the American Chemical Society, 2020, 142(30), 13235-13245

Synthetic Routes 29

Conditions de réaction
1.1 Catalysts: Gold (titania-containing nanoparticles) ,  Titania (gold-containing nanoparticles) ;  5 h, 30 °C
Référence
One-pot photocatalytic synthesis of quinaldines from nitroarenes with Au loaded TiO2 nanoparticles
Selvam, K.; et al, Catalysis Communications, 2011, 12(6), 389-393

Synthetic Routes 30

Conditions de réaction
1.1 Reagents: Styrene ,  Hydrazine hydrate (1:1) Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethyl sulfoxide ;  7 h, rt
Référence
Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides
Kim, Kyu Dong; et al, Organic Letters, 2018, 20(23), 7712-7716

Synthetic Routes 31

Conditions de réaction
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
Référence
Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides
Jeong, Jisu; et al, Chemical Communications (Cambridge, 2015, 51(32), 7035-7038

Synthetic Routes 32

Conditions de réaction
1.1 Reagents: Sodium methoxide Catalysts: 2418686-87-8 Solvents: Methanol ;  6 h, rt
Référence
Half-Sandwich Ruthenium Complexes for One-Pot Synthesis of Quinolines and Tetrahydroquinolines: Diverse Catalytic Activity in the Coupled Cyclization and Hydrogenation Process
Yun, Xue-Jing; et al, Inorganic Chemistry, 2020, 59(11), 7841-7851

2,6-Dimethylquinoline Raw materials

2,6-Dimethylquinoline Preparation Products

2,6-Dimethylquinoline Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:877-43-0)2,6-Dimethylquinoline
A26313
Pureté:99%
Quantité:100g
Prix ($):220.0